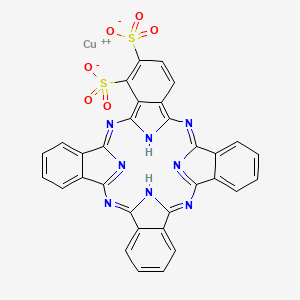
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid is an organic compound that features a benzoic acid core with a tetrahydro-2H-pyran-4-yl group attached via an oxycarbonyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid typically involves multiple steps. One common method starts with the protection of the hydroxyl group of tetrahydro-2H-pyran using a suitable protecting group such as a silyl ether. This is followed by the formation of the oxycarbonyl linkage through a reaction with a chloroformate derivative. The final step involves the coupling of the protected intermediate with benzoic acid under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The oxycarbonyl linkage can be reduced to form alcohol derivatives.
Substitution: The tetrahydro-2H-pyran group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety yields carboxylate salts, while reduction of the oxycarbonyl linkage produces alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Wirkmechanismus
The mechanism of action of 4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets. The oxycarbonyl linkage can be hydrolyzed under acidic or enzymatic conditions, releasing the active benzoic acid moiety. This moiety can then interact with various biological targets, including enzymes and receptors, to exert its effects. The tetrahydro-2H-pyran group may also play a role in modulating the compound’s bioavailability and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A simpler analog that lacks the benzoic acid moiety.
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzoic acid: A closely related compound with a different substitution pattern on the tetrahydropyran ring.
4-((Tetrahydro-2H-pyran-4-yl)oxy)phenylboronic acid: Another analog with a boronic acid group instead of a benzoic acid moiety .
Uniqueness
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H17NO5 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
4-[(oxan-4-yloxycarbonylamino)methyl]benzoic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)11-3-1-10(2-4-11)9-15-14(18)20-12-5-7-19-8-6-12/h1-4,12H,5-9H2,(H,15,18)(H,16,17) |
InChI-Schlüssel |
JWJSRDFUSAITRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1OC(=O)NCC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)
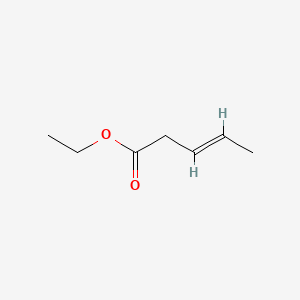

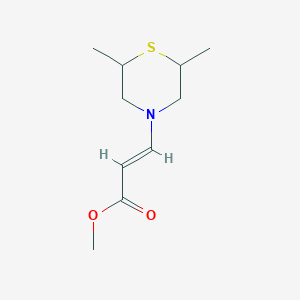
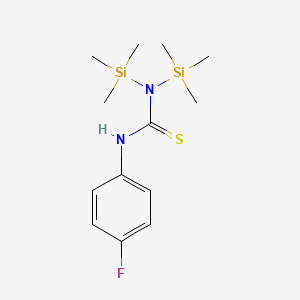
![3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine](/img/structure/B12840660.png)
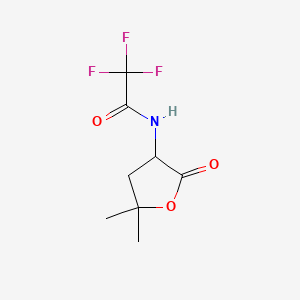
![2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione](/img/structure/B12840667.png)
![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)

![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)

![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)
